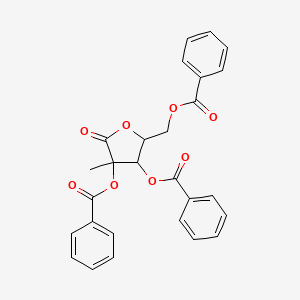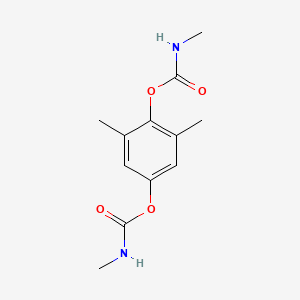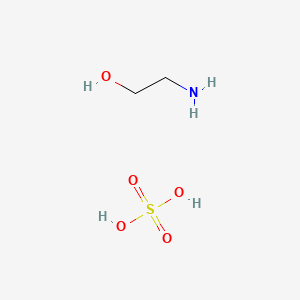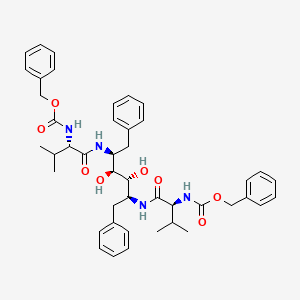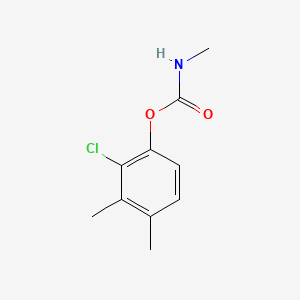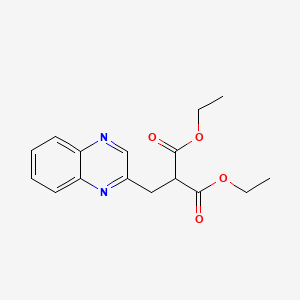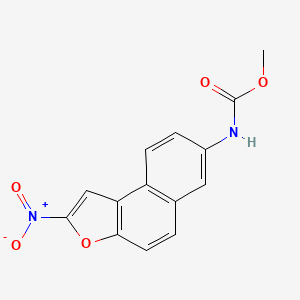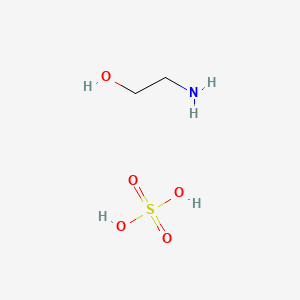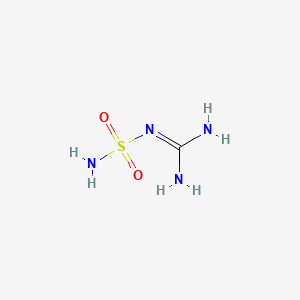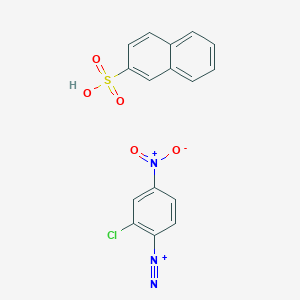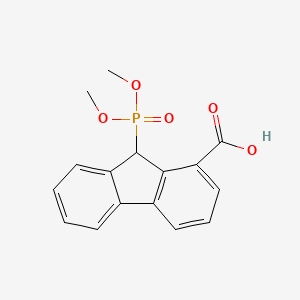
9-(Dimethoxyphosphoryl)-9H-fluorene-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-(Dimethoxyphosphoryl)-9H-fluorene-1-carboxylic acid: is a chemical compound that belongs to the class of fluorene derivatives. This compound is characterized by the presence of a dimethoxyphosphoryl group and a carboxylic acid group attached to the fluorene core. Fluorene derivatives are known for their unique chemical properties and have been widely studied for various applications in materials science, organic synthesis, and medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9-(Dimethoxyphosphoryl)-9H-fluorene-1-carboxylic acid typically involves the introduction of the dimethoxyphosphoryl group and the carboxylic acid group onto the fluorene core. One common method is the reaction of fluorene with dimethyl phosphite in the presence of a base, followed by oxidation to introduce the carboxylic acid group. The reaction conditions often involve the use of solvents such as dichloromethane or toluene and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions: 9-(Dimethoxyphosphoryl)-9H-fluorene-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethoxyphosphoryl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products:
Oxidation: Phosphonic acid derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted fluorene derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 9-(Dimethoxyphosphoryl)-9H-fluorene-1-carboxylic acid is used as a building block for the synthesis of more complex molecules
Medicine: In medicinal chemistry, fluorene derivatives have been explored for their potential therapeutic properties. This compound may serve as a precursor for the development of drugs targeting specific diseases.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and functional versatility.
Wirkmechanismus
The mechanism of action of 9-(Dimethoxyphosphoryl)-9H-fluorene-1-carboxylic acid involves its interaction with specific molecular targets. The dimethoxyphosphoryl group can act as a ligand, binding to metal ions or enzymes, thereby modulating their activity. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
9H-Fluorene-1-carboxylic acid: Lacks the dimethoxyphosphoryl group, resulting in different chemical properties and reactivity.
Dimethoxyphosphoryl derivatives of other aromatic compounds: These compounds share the dimethoxyphosphoryl group but differ in the aromatic core, leading to variations in their chemical behavior and applications.
Uniqueness: The presence of both the dimethoxyphosphoryl group and the carboxylic acid group in 9-(Dimethoxyphosphoryl)-9H-fluorene-1-carboxylic acid imparts unique chemical properties, making it a versatile compound for various applications in research and industry. Its ability to undergo diverse chemical reactions and interact with biological targets highlights its potential as a valuable tool in scientific investigations.
Eigenschaften
CAS-Nummer |
6942-27-4 |
|---|---|
Molekularformel |
C16H15O5P |
Molekulargewicht |
318.26 g/mol |
IUPAC-Name |
9-dimethoxyphosphoryl-9H-fluorene-1-carboxylic acid |
InChI |
InChI=1S/C16H15O5P/c1-20-22(19,21-2)15-12-7-4-3-6-10(12)11-8-5-9-13(14(11)15)16(17)18/h3-9,15H,1-2H3,(H,17,18) |
InChI-Schlüssel |
POYGDCBIKDWMDF-UHFFFAOYSA-N |
Kanonische SMILES |
COP(=O)(C1C2=CC=CC=C2C3=C1C(=CC=C3)C(=O)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


